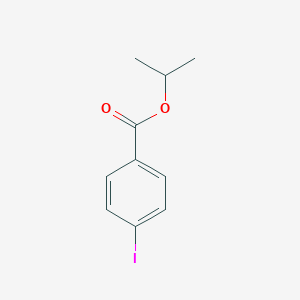

Propan-2-yl 4-iodobenzoate

Vue d'ensemble

Description

Propan-2-yl 4-iodobenzoate is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

The synthesis of Propan-2-yl 4-iodobenzoate is not well-documented in the literature. However, related compounds have been synthesized via various methods. For instance, a practical synthesis of 2-Iodosobenzoic Acid (IBA) without contamination by hazardous 2-Iodoxybenzoic Acid (IBX) under mild conditions has been reported2. Another study reported the synthesis of N-[1-(2-acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and its Cu(II) complex3.Molecular Structure Analysis

The molecular structure of Propan-2-yl 4-iodobenzoate is not readily available in the literature. However, related compounds such as 2- [4- (propan-2-yl)piperazin-1-yl]pyrimidine have been analyzed4. Another related compound, 4-Iodobenzoate, has a molecular formula of C7H4IO25.Chemical Reactions Analysis

The specific chemical reactions involving Propan-2-yl 4-iodobenzoate are not well-documented in the literature. However, related compounds such as Propan-2-ol have been studied. Propan-2-ol is a colorless liquid that is miscible with water and many organic liquids6.Physical And Chemical Properties Analysis

The physical and chemical properties of Propan-2-yl 4-iodobenzoate are not well-documented in the literature. However, related compounds such as Propan-2-ol are known to be colorless liquids with a relatively high vapor pressure of 5780 Pa at 25°C6.Applications De Recherche Scientifique

Gas-phase Thermolysis of Benzotriazole Derivatives : Research by Dib, Al-Awadi, Ibrahim, and El-Dusouqui (2004) in the "Journal of Physical Organic Chemistry" studied the gas-phase thermolysis of benzotriazole derivatives, including 1-(Benzotriazol-1-yl)propan-2-one. This study is significant for understanding the kinetics and mechanism of gas-phase pyrolysis of such compounds, which can be crucial in various chemical synthesis processes (Dib, Al-Awadi, Ibrahim, & El-Dusouqui, 2004).

Preparation of Trifluoromethyl Transfer Agent : Eisenberger, Kieltsch, Koller, Stanek, and Togni (2012) in "Organic Syntheses" mention Methyl 2-iodobenzoate in their work, highlighting its role in the preparation of trifluoromethyl transfer agents. Such agents are crucial in the development of various pharmaceuticals and agrochemicals (Eisenberger et al., 2012).

Synthesis of Phthalamide Derivatives : Cheng-ron Ding (2015) in "Fine Chemicals" explored the synthesis of 3-Iodo-N1-(2-methyl-4-perfluoropropane-2-yl)-N2-[2-methyl-1-(methylsulfinyl) propan-2-yl phenyl]phthalamide. This synthesis is relevant in the context of developing cost-effective and high-yield industrial processes for the production of specialized chemical compounds (Cheng-ron, 2015).

Epoxidation in Polymer Chemistry : Chistyakov, Filatov, Yudaev, and Kireev (2019) in "Tetrahedron Letters" discuss the synthesis and characterization of hexakis-4-(2-(4-((β-Methallyl)oxy)phenyl)propan-2-yl)phenoxycyclotriphosphazene, which undergoes epoxidation. This research is relevant for advancements in polymer chemistry, particularly in creating materials with specific thermal and mechanical properties (Chistyakov, Filatov, Yudaev, & Kireev, 2019).

Iodocyclization in Organic Synthesis : Okitsu, Nakazawa, Taniguchi, and Wada (2008) in "Organic Letters" explored the iodocyclization of ethoxyethyl ethers to alkynes, which is a broadly applicable synthesis method for creating 3-iodobenzo[b]furans. This methodology is crucial in organic synthesis, especially for constructing complex molecular architectures (Okitsu, Nakazawa, Taniguchi, & Wada, 2008).

Thermodynamic Study of Iodobenzoic Acids : Tan and Sabbah (1994) in "Thermochimica Acta" conducted a thermodynamic study of the isomers of iodobenzoic acid. Understanding the thermodynamic properties of such compounds is vital for their application in various chemical processes and pharmaceutical formulations (Tan & Sabbah, 1994).

Antioxidant Potential in Agriculture : Halka, Smoleń, and Ledwożyw-Smoleń (2020) in "Folia Horticulturae" investigated the antioxidant potential and iodine accumulation in tomato seedlings affected by the application of various iodobenzoates. This research is significant for understanding how certain chemical treatments can enhance the nutritional and stress tolerance aspects of agricultural crops (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).

Safety And Hazards

The safety and hazards associated with Propan-2-yl 4-iodobenzoate are not well-documented in the literature. However, related compounds such as Propan-2-ol have been studied. Inhalation of Propan-2-ol vapors may irritate the throat/respiratory system and cause drowsiness or dizziness. Ingestion may cause aspiration hazard8.

Orientations Futures

The future directions for research on Propan-2-yl 4-iodobenzoate are not well-documented in the literature. However, related compounds such as Hsp90 inhibitors have been suggested to have potential for future research, with the expectation of developing novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions9.

Propriétés

IUPAC Name |

propan-2-yl 4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFVSQLXRDMMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553574 | |

| Record name | Propan-2-yl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 4-iodobenzoate | |

CAS RN |

111160-45-3 | |

| Record name | Propan-2-yl 4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine](/img/structure/B177312.png)

![Methyl (2R)-2-[[1-(tert-butylamino)-3-(2,4-dioxopyrimidin-1-yl)-1-oxopropan-2-yl]amino]-2-phenylacetate](/img/structure/B177342.png)